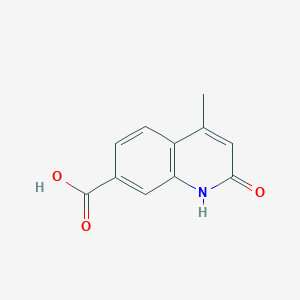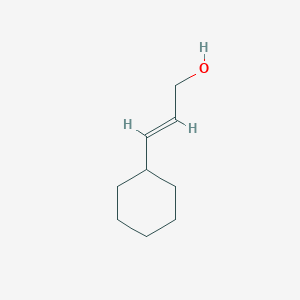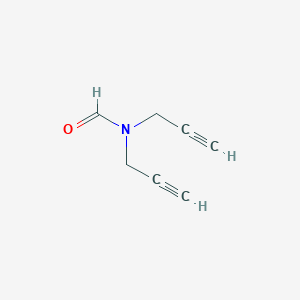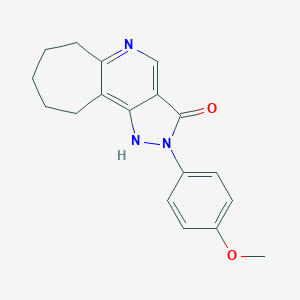
Cgs 20625
概要
説明
- CGS 20625は、主に科学研究で使用される抗不安作用を持つ化合物です。
- ベンゾジアゼピンとは構造的に異なるため、非ベンゾジアゼピン系抗不安薬に分類されます .
科学的研究の応用
- CGS 20625 has been investigated for its potential in treating pentylenetetrazol-induced seizures.
- Beyond this, its applications extend to various fields, including chemistry, biology, medicine, and industry.
- Researchers continue to explore its therapeutic potential.
作用機序
- この化合物は、中枢ベンゾジアゼピン受容体と相互作用することによって効果を発揮します。
- これらの受容体は、不安やその他の神経機能の調節において重要な役割を果たします。
類似化合物の比較
- CGS 20625は、非ベンゾジアゼピン構造を持つため独自のものですが、従来のベンゾジアゼピンと一部の効果を共有しています。
- 類似の化合物には、他の抗不安薬とGABA受容体モジュレーターが含まれます。
Safety and Hazards
生化学分析
Biochemical Properties
CGS 20625 plays a significant role in biochemical reactions. It acts as a positive allosteric modulator at several GABA A receptors types . Due to its alicyclic moiety potency at γ1 subunit, the potency of this compound at receptor types containing this subunit is more pronounced compared to benzodiazepines . This interaction with GABA A receptors is crucial for its anxiolytic and anticonvulsant effects .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors, which are pivotal in maintaining the balance of excitation and inhibition in the central nervous system . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to central benzodiazepine receptors, where it acts as a positive allosteric modulator . It inhibits [3H]-flunitrazepam binding to these receptors with an IC50 of 1.3 nM . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits slow, delayed absorption when given orally . Over time, the effects of this compound may change due to factors such as the product’s stability and degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it can exhibit potent anxiolytic and anticonvulsant effects . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors due to its role as a modulator of GABA A receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
準備方法
- 残念ながら、CGS 20625の具体的な合成経路や工業的生産方法は、文献ではあまり広く記載されていません。 通常、化学反応によって合成されます。
- 研究者は、この化合物を得るためにさまざまな合成経路や反応条件を探求してきたと考えられます。
化学反応の分析
- CGS 20625は、中枢ベンゾジアゼピン受容体と相互作用します。
- 一般的な反応には、これらの受容体への結合、[3H]-フルニトラゼパム結合の阻害があり、印象的なIC50は1.3 nMです。
- これらの相互作用から生成される主な生成物は、その抗不安作用に関連しています。
科学研究の応用
- This compoundは、ペントレンテトラゾール誘発てんかんの治療における可能性について調査されてきました。
- これに加えて、その応用範囲は化学、生物学、医学、および産業など、さまざまな分野に広がっています。
- 研究者は、その治療の可能性を探求し続けています。
類似化合物との比較
- While CGS 20625 is unique due to its nonbenzodiazepine structure, it shares some effects with traditional benzodiazepines.
- Similar compounds include other anxiolytics and GABA receptor modulators.
特性
IUPAC Name |
4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1,6,8-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,20H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXQFIFWUEVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912046 | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-55-1 | |
| Record name | Cgs 20625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111205551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-1,6,7,8,9,10-hexahydrocyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-20625 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9Q4R9S81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship (SAR) of CGS 20625? How do modifications to its structure impact its activity, potency, and selectivity?
A1: While the provided research doesn't delve into specific SAR studies on this compound, it highlights the compound's unique structure compared to other benzodiazepine receptor ligands. Its pyrazolopyridine core differs significantly from classical benzodiazepines and likely contributes to its distinct pharmacological profile. Further research exploring modifications to this core structure and its substituents would be valuable in elucidating the SAR and potentially identifying analogs with enhanced therapeutic properties.
Q2: What is known about the absorption of this compound?
A4: Research suggests that this compound faces challenges in terms of oral absorption due to its low solubility. [] This characteristic necessitates further investigation into strategies for enhancing its bioavailability, such as formulation optimization or the exploration of alternative delivery routes.
Q3: Are there any specific GABAA receptor subtypes that this compound preferentially binds to?
A5: this compound exhibits a unique pharmacological profile in its interaction with GABAA receptors containing the γ1 subunit. [, , ] While it enhances GABA-induced currents in α1β2γ1 receptors, its potency and efficacy are lower compared to α1β2γ2S receptors. [] Interestingly, the effects of this compound on α1β2γ1 receptors are insensitive to blockade by flumazenil, a benzodiazepine antagonist, further highlighting its distinct mode of action compared to classical benzodiazepines. [] This selectivity for GABAA receptors containing the γ1 subunit makes this compound an intriguing target for further research, especially considering the restricted expression pattern of these receptors in the brain, potentially leading to more targeted therapeutic interventions.
Q4: What analytical techniques are used to study this compound?
A6: High-performance liquid chromatography (HPLC) is a key analytical technique used for the determination of this compound levels in human plasma. [] This method allows for the sensitive and specific quantification of the drug, contributing to a better understanding of its pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


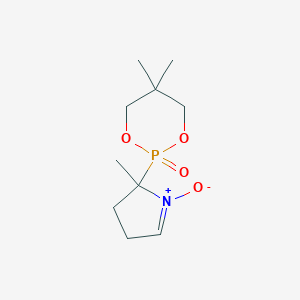
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
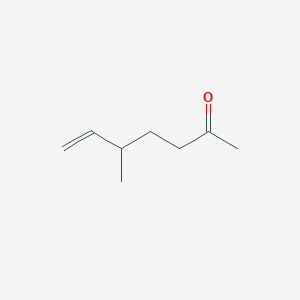

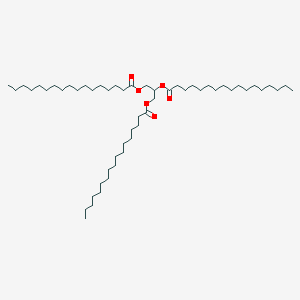


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)


